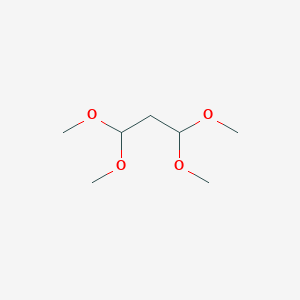

1,1,3,3-Tetramethoxypropane

Descripción general

Descripción

Meloxicam Sodio es un fármaco antiinflamatorio no esteroideo (AINE) utilizado para tratar el dolor y la inflamación en afecciones como la osteoartritis y la artritis reumatoide. Es un derivado del meloxicam, que pertenece a la clase de AINEs oxicam. Meloxicam Sodio es conocido por su inhibición preferencial de la ciclooxigenasa-2 (COX-2) sobre la ciclooxigenasa-1 (COX-1), lo que ayuda a reducir los efectos secundarios gastrointestinales comúnmente asociados con los AINEs .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Meloxicam Sodio implica la reacción del meloxicam con hidróxido de sodio. El proceso típicamente incluye la disolución de meloxicam en un solvente adecuado, como etanol o agua, y luego la adición de hidróxido de sodio para formar la sal de sodio. La reacción se lleva a cabo bajo condiciones controladas de temperatura y pH para asegurar una conversión completa .

Métodos de producción industrial: En entornos industriales, la producción de Meloxicam Sodio implica una síntesis a gran escala utilizando condiciones de reacción similares. El proceso incluye la preparación de una solución de hidróxido de sodio, la mezcla con meloxicam y el mantenimiento de la reacción a una temperatura y pH específicos. El producto resultante se purifica y se seca para obtener el compuesto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Meloxicam Sodio experimenta varias reacciones químicas, que incluyen:

Oxidación: Meloxicam Sodio puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de tiazol u otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden usar agentes reductores como borohidruro de sodio.

Sustitución: Los reactivos como los halógenos o los agentes alquilantes se usan comúnmente.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados del meloxicam, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Building Block:

- TMP serves as a versatile building block in organic synthesis, particularly in the preparation of various chemical intermediates. It is employed in the synthesis of pyrazole and pyrimidine derivatives, which are significant in pharmaceutical chemistry .

Reactivity:

- The compound exhibits high reactivity due to its multiple methoxy groups, making it useful in forming complex molecular structures through various chemical reactions such as aldol condensation and etherification .

Drug Development:

- TMP is utilized in the development of pharmaceutical compounds due to its ability to modify biological activity through structural changes. Its derivatives have been investigated for potential therapeutic effects against various diseases, including cancer and diabetes .

Case Study:

- In a study evaluating the effects of TMP-derived compounds on cellular models, researchers found that certain derivatives exhibited significant anti-cancer properties by inducing apoptosis in cancer cells. This highlights TMP's potential as a precursor for drug candidates targeting malignancies .

Chemical Analysis

Analytical Chemistry:

Mecanismo De Acción

Meloxicam Sodio ejerce sus efectos inhibiendo las enzimas ciclooxigenasa (COX), específicamente COX-2. Esta inhibición conduce a una disminución en la síntesis de prostaglandinas, que son mediadores de la inflamación y el dolor. Al inhibir selectivamente COX-2, Meloxicam Sodio reduce la inflamación y el dolor con menos efectos secundarios gastrointestinales en comparación con los AINE no selectivos .

Compuestos similares:

Piroxicam: Otro AINE oxicam con propiedades antiinflamatorias similares pero menos selectivo para COX-2.

Naproxeno: Un AINE no selectivo con un mayor riesgo de efectos secundarios gastrointestinales.

Ibuprofeno: Un AINE ampliamente utilizado con inhibición no selectiva de COX

Comparación: Meloxicam Sodio es único en su inhibición preferencial de COX-2, lo que proporciona un alivio efectivo del dolor y la inflamación con un menor riesgo de efectos secundarios gastrointestinales. Esto lo convierte en una opción preferida para el manejo a largo plazo de afecciones inflamatorias crónicas .

Comparación Con Compuestos Similares

Piroxicam: Another oxicam NSAID with similar anti-inflammatory properties but less selective for COX-2.

Naproxen: A non-selective NSAID with a higher risk of gastrointestinal side effects.

Ibuprofen: A widely used NSAID with non-selective COX inhibition

Comparison: Meloxicam Sodium is unique in its preferential inhibition of COX-2, which provides effective pain and inflammation relief with a lower risk of gastrointestinal side effects. This makes it a preferred choice for long-term management of chronic inflammatory conditions .

Actividad Biológica

1,1,3,3-Tetramethoxypropane (TMP), with the chemical formula C₇H₁₆O₄ and CAS number 102-52-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and various biological effects, particularly focusing on its role in oxidative stress and cellular mechanisms.

This compound is a clear colorless to yellow-brown liquid with a molecular weight of 164.2 g/mol. It has a boiling point of 183 °C and a density of 0.99 g/cm³ . The compound can be synthesized through the acid hydrolysis of malondialdehyde bis(dimethyl acetal) or by reacting vinyl isopropyl ether with trimethoxymethane .

Antioxidant Properties

TMP has been extensively studied for its antioxidant capabilities. It acts as an effective inhibitor of free radical formation and has shown significant antioxidant activity in various assays. For instance, it was used as a standard in assays measuring malondialdehyde (MDA) levels, which are indicative of lipid peroxidation and oxidative stress . In studies assessing the inhibition of reactive oxygen species (ROS), TMP demonstrated dose-dependent antioxidant effects comparable to established antioxidants like vitamin C and glutathione .

Case Studies and Experimental Findings

- Malondialdehyde Assays : TMP was utilized to prepare standards for MDA assays in lung homogenates, reflecting its role in evaluating oxidative damage in biological tissues . The results indicated that higher concentrations of TMP could significantly reduce MDA levels, thus suggesting its protective role against oxidative stress.

- Mitochondrial Function : In experiments involving rat liver mitochondria, TMP was found to influence mitochondrial permeability transition and lipid peroxidation processes. At concentrations around 30 µM, it did not induce mitochondrial depolarization but exhibited protective effects against calcium-induced mitochondrial permeability transition . This suggests that TMP may have neuroprotective properties by stabilizing mitochondrial function.

- Oxidative Stress Indices : A study assessing oxidative stress indices in blood plasma found that TMP could effectively modulate levels of TBARS (thiobarbituric acid reactive substances), which are markers of lipid peroxidation. The findings indicated a significant correlation between the concentration of TMP and the reduction of oxidative stress markers in the experimental groups .

Data Tables

| Study | Concentration (µM) | Effect on MDA Levels (nmol/mg protein) | Notes |

|---|---|---|---|

| Lung Homogenates | Varies | Significant reduction observed | Used as standard for MDA assays |

| Rat Liver Mitochondria | 30 | No depolarization; increased resistance to MPT | Suggests neuroprotective potential |

| Blood Plasma | Varies | Reduced TBARS levels observed | Indicates modulation of oxidative stress |

Propiedades

IUPAC Name |

1,1,3,3-tetramethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-8-6(9-2)5-7(10-3)11-4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTYQFMRBQUCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059255 | |

| Record name | Propane, 1,1,3,3-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-52-3 | |

| Record name | Tetramethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethoxypropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,3,3-tetramethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,3,3-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUB3D2SV2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,1,3,3-tetramethoxypropane?

A1: The molecular formula of this compound is C7H16O4, and its molecular weight is 164.20 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't detailed within the provided research, techniques like 1H NMR and MS are frequently employed to confirm the structure of this compound and its derivatives. [, , , ]

Q3: What is the primary synthetic application of this compound?

A3: this compound is widely used as a precursor for malondialdehyde, a highly reactive compound. [] It serves as a convenient source due to its stability and controlled release of malondialdehyde upon hydrolysis.

Q4: How is this compound utilized in the synthesis of heterocyclic compounds?

A4: This compound plays a crucial role in synthesizing various heterocyclic compounds, particularly pyrimidines. It reacts with amidine hydrochloride salts under elevated temperatures, leading to the formation of 2-substituted pyrimidines. []

Q5: Can you provide specific examples of heterocyclic compounds synthesized using this compound?

A5: Certainly! Research highlights the synthesis of compounds like 2-(arylthio)benzoates, 2-amino-X-nitrobenzimidazoles, trandolapril, and rimsulfuron using this compound as a key starting material or intermediate. [, , , ]

Q6: What types of reactions are commonly employed with this compound in organic synthesis?

A6: This compound is frequently used in [3+3] cyclocondensations, particularly with 1,3-bis(silyl enol ethers) or 3-(arylthio)-1-(trimethylsilyloxy)-1,3-butadienes. These reactions provide efficient routes to salicylates and 2-(arylthio)benzoates, respectively. [, ]

Q7: Does this compound participate in reactions other than cyclocondensations?

A7: Yes, it's also employed in transacetalization reactions with N-benzoylaminodiols, resulting in the stereoselective formation of 2,5-disubstituted-1,3-dioxanes. This methodology offers a route to valuable building blocks for various chemical syntheses. []

Q8: Beyond its role in organic synthesis, does this compound have other applications?

A8: Yes, it serves as a standard in quantifying malondialdehyde (MDA), a marker for lipid peroxidation. This is particularly relevant in food chemistry and biological studies investigating oxidative stress. [, , , ]

Q9: Can you elaborate on the use of this compound in studying lipid peroxidation?

A9: Researchers utilize this compound to generate known concentrations of MDA. This allows for the creation of calibration curves, enabling the accurate quantification of MDA levels in various samples, such as meat products or biological tissues. [, , ]

Q10: Is there research on the potential environmental impact of this compound?

A10: While the provided literature doesn't delve into specific ecotoxicological data, it highlights the importance of responsible handling and waste management practices for all chemical compounds, including this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.